endo-BCN-PEG8-NHS ester is a specialized chemical compound classified as a polyethylene glycol derivative. It features both an N-hydroxysuccinimide (NHS) ester group and a bicyclo[6.1.0]non-4-yne (BCN) group, making it a versatile linker in bioconjugation applications. This compound is particularly notable for its role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation strategies. The presence of the hydrophilic polyethylene glycol spacer enhances the aqueous solubility of biomolecules, facilitating their use in various biological contexts .
The compound is commercially available from several suppliers, including AxisPharm, MedChemExpress, and BroadPharm, among others. It is classified under the CAS number 1608140-48-2, which uniquely identifies it in chemical databases. As a PEG-based linker, endo-BCN-PEG8-NHS ester belongs to a broader category of compounds used in bioconjugation and drug delivery systems .
The synthesis of endo-BCN-PEG8-NHS ester typically involves the reaction of a PEG derivative with an NHS ester and a BCN moiety. The general approach can be summarized as follows:
The reaction conditions typically involve mild temperatures and solvents that do not interfere with the functional groups involved. The purity of the final product is crucial for its application in biological systems, often necessitating purification steps such as dialysis or chromatography .
The molecular structure of endo-BCN-PEG8-NHS ester can be depicted as follows:
The molecular formula for endo-BCN-PEG8-NHS ester can be represented as , reflecting its complex structure derived from both PEG and the reactive groups .
endo-BCN-PEG8-NHS ester participates in several key reactions:
These reactions are typically performed in buffered solutions to maintain pH levels conducive to optimal reactivity while minimizing side reactions.
The mechanism of action for endo-BCN-PEG8-NHS ester involves two primary pathways:
This dual functionality allows researchers to design sophisticated experiments aimed at understanding protein interactions and functions within biological systems.
endo-BCN-PEG8-NHS ester is typically a white to off-white solid at room temperature. Its solubility profile indicates good solubility in polar solvents like water and dimethyl sulfoxide due to the presence of the polyethylene glycol segment.
Key chemical properties include:
endo-BCN-PEG8-NHS ester has several significant scientific applications:
endo-BCN-PEG8-NHS ester exemplifies advanced molecular engineering for precise bioconjugation. Its architecture integrates two orthogonal functional groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a strained cycloalkyne (bicyclo[6.1.0]nonyne, BCN). The NHS ester enables rapid formation of stable amide bonds with primary amines (–NH₂) present on proteins, peptides, or amine-modified oligonucleotides. Simultaneously, the BCN group undergoes copper-free click reactions with azide (–N₃)-tagged molecules, facilitating dual-labeling strategies without damaging biological samples [1] [3].
The polyethylene glycol (PEG) spacer is integral to the design. An 8-unit PEG chain (PEG8) bridges the NHS and BCN moieties, providing spatial separation that minimizes steric hindrance during conjugations. This spacer significantly enhances hydrophilicity and solubility in aqueous buffers—critical for maintaining biomolecule stability during reactions. Furthermore, the monodisperse nature of PEG8 ensures consistent pharmacokinetic properties in downstream applications [1] [2].
Table 1: Functional Group Roles in endo-BCN-PEG8-NHS Ester
| Functional Group | Target | Bond Formed | Reaction Conditions |
|---|---|---|---|
| NHS ester | Primary amines | Amide bond | pH 7-9, aqueous buffer |
| BCN group | Azides | Triazole linkage | Copper-free, physiological |
| PEG8 spacer | N/A | N/A | Enhances solubility and spacing |
The reactivity of the NHS ester in endo-BCN-PEG8-NHS ester is optimized for efficient conjugation with primary amines. Reaction efficiency depends critically on pH, temperature, and buffer composition. NHS esters hydrolyze competitively in water, necessitating pH 8–9 (e.g., carbonate or borate buffers) to maximize nucleophilic attack from deprotonated amines while minimizing hydrolysis. At physiological pH (7.4), reactions proceed slower but remain suitable for sensitive biomolecules [1] [2].
Temperature optimization balances reaction rate and stability. While 4°C reduces hydrolysis, room temperature (20–25°C) accelerates conjugation, typically completing within 30 minutes. Excess linker is often employed to offset hydrolysis losses, but precise stoichiometric ratios (e.g., 1.5:1 linker-to-protein ratio) prevent unwanted crosslinking. The PEG8 spacer enhances aqueous solubility (>10 mg/mL), ensuring homogeneous reaction conditions even for hydrophobic targets [2].
Table 2: Reaction Parameters for NHS Ester Optimization
| Parameter | Optimal Range | Effect on Conjugation |
|---|---|---|
| pH | 8.0–9.0 | Maximizes amine deprotonation |
| Temperature | 20–25°C | Balances kinetics and hydrolysis |
| Reaction time | 30–60 minutes | Ensures >90% conjugation yield |
| Buffer | Borate/carbonate | Avoids nucleophilic interference |
The BCN group enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC). Unlike conventional copper-catalyzed azide-alkyne cycloadditions (CuAAC), SPAAC eliminates cytotoxic copper, making it ideal for live-cell labeling and in vivo applications. The BCN’s ring strain (from the fused cyclooctyne) reduces the activation energy barrier, allowing direct [3+2] cycloaddition with azides to form stable 1,2,3-triazole adducts. Rates reach 0.1–1.0 M⁻¹s⁻¹ under physiological conditions [1] [3].
The endo-BCN isomer offers enhanced kinetic stability compared to linear alkynes or alternative cycloalkynes (e.g., DBCO). Its compact structure ensures rapid cycloadditions without photochemical triggers. Applications include labeling azide-modified glycans, antibodies, or nucleic acids—enabling time-resolved studies in sensitive biological environments where copper would denature proteins or disrupt cellular functions [3].
Monodisperse PEG8 in endo-BCN-PEG8-NHS ester distinguishes it from polydisperse PEG analogues. Synthesis employs iterative coupling of discrete ethylene oxide units using solid-phase or solution-phase methods, ensuring uniform chain length (714.8 g/mol). Techniques like tert-butyloxycarbonyl (Boc) protection of intermediates prevent side reactions, followed by sequential deprotection/coupling cycles to build the octamer [2].
Purification leverages reverse-phase flash chromatography (RP-C18) and preparative high-performance liquid chromatography (HPLC) to achieve ≥98% purity. Critical impurities include diols (from incomplete protection) or PEG chains of incorrect length. Final quality control uses liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight (C₃₄H₅₄N₂O₁₄, [M+H]⁺=715.4) and nuclear magnetic resonance (NMR) to confirm end-group fidelity. Monodispersity ensures batch-to-batch reproducibility in bioconjugation—crucial for diagnostic or therapeutic applications [2] [3].
Table 3: Analytical Characterization of endo-BCN-PEG8-NHS Ester
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (220 nm) | ≥98% |
| Molecular weight | LC-MS | 714.8 g/mol |
| Formula | Elemental analysis | C₃₄H₅₄N₂O₁₄ |
| Storage | – | –20°C, anhydrous |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0